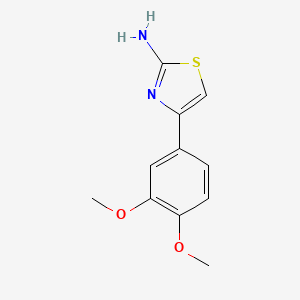

4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 329206. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-14-9-4-3-7(5-10(9)15-2)8-6-16-11(12)13-8/h3-6H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLNRENPKAQTMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40318353 | |

| Record name | 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40318353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51837-85-5 | |

| Record name | 51837-85-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40318353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This technical guide provides an in-depth overview of the synthesis and characterization of a specific derivative, 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine. Detailed experimental protocols for its synthesis via the Hantzsch thiazole reaction, comprehensive characterization methodologies, and a discussion of its potential biological relevance are presented. This document serves as a practical resource for researchers engaged in the discovery and development of novel therapeutic agents.

Synthesis via Hantzsch Thiazole Condensation

The most direct and widely adopted method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[4][5] This reaction involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, typically thiourea, to form the thiazole ring.[6][7] For the target compound, the synthesis proceeds by reacting 2-bromo-1-(3,4-dimethoxyphenyl)ethanone with thiourea in an alcoholic solvent.

Experimental Protocol: Synthesis

Materials:

-

2-bromo-1-(3,4-dimethoxyphenyl)ethanone (1.0 eq)

-

Thiourea (1.1 eq)

-

Absolute Ethanol

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (1.0 eq) in absolute ethanol.

-

Addition of Thiourea: To the stirred solution, add thiourea (1.1 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the hydrobromide salt of the product may form.

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate to the reaction mixture until the pH is neutral (pH ~7-8). This deprotonates the amine and facilitates precipitation of the free base.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

-

Purification: Wash the crude product with cold deionized water to remove any remaining salts. The product can be further purified by recrystallization from ethanol to yield this compound as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the Hantzsch synthesis of the target compound.

Physicochemical and Spectroscopic Characterization

Once synthesized and purified, the identity and purity of the compound must be confirmed using standard analytical techniques.

Table 1: Physicochemical Properties

| Property | Value | Citation |

| IUPAC Name | This compound | [8] |

| Molecular Formula | C₁₁H₁₂N₂O₂S | [8] |

| Molecular Weight | 236.29 g/mol | [8] |

| Monoisotopic Mass | 236.06194880 Da | [8] |

| SMILES | COC1=C(C=C(C=C1)C2=CSC(=N2)N)OC | [8] |

| InChIKey | QNLNRENPKAQTMJ-UHFFFAOYSA-N | [8] |

Table 2: Expected Spectroscopic Data

| Technique | Expected Characteristic Signals |

| FT-IR (KBr, cm⁻¹) | ~3400-3200: N-H stretching (amine); ~3100-3000: Aromatic C-H stretching; ~2950-2850: Aliphatic C-H stretching (methoxy); ~1630: C=N stretching (thiazole ring); ~1590, ~1520: C=C aromatic ring stretching; ~1250, ~1020: C-O stretching (methoxy ether).[4][9][10] |

| ¹H NMR (DMSO-d₆, ppm) | ~7.2-7.0: Multiplet or series of doublets/doublet of doublets (3H, aromatic protons); ~6.8: Singlet (1H, thiazole C5-H); ~6.5: Broad singlet (2H, -NH₂); ~3.8: Two singlets (6H, two -OCH₃ groups).[11][12] |

| ¹³C NMR (DMSO-d₆, ppm) | ~168: C2 (amine-bearing carbon); ~149-148: C3' & C4' (methoxy-bearing aromatic carbons); ~145: C4 (thiazole ring); ~127: C1' (aromatic quaternary); ~118-111: C2', C5', C6' (aromatic CH); ~105: C5 (thiazole ring); ~56: -OCH₃ carbons.[11][12] |

| Mass Spec. (ESI-MS) | m/z: 237.0692 [M+H]⁺, 259.0512 [M+Na]⁺. |

Experimental Protocols: Characterization

-

Fourier Transform Infrared (FT-IR) Spectroscopy:

-

Prepare a solid sample by mixing a small amount of the compound with dry potassium bromide (KBr).

-

Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum, typically in the range of 4000–400 cm⁻¹.[13]

-

Analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups present in the molecule.[10]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Process the data and assign the observed chemical shifts, multiplicities, and integration values to the respective protons and carbons of the structure.

-

-

Mass Spectrometry (MS):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the solution into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺ and other adducts like [M+Na]⁺.

-

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Biological Relevance & Potential Signaling Pathways

The 2-aminothiazole scaffold is a cornerstone in modern drug discovery, recognized for its ability to interact with a variety of biological targets.[6] Derivatives of this class have shown potent anticancer, anti-inflammatory, and antimicrobial activities.[2][3]

A primary mechanism for the anticancer effects of many 2-aminothiazole derivatives is the inhibition of protein kinases.[2][14] Kinases are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a hallmark of cancer. The 2-aminothiazole core is a key pharmacophore in several clinically approved kinase inhibitors, such as Dasatinib, which targets multiple tyrosine kinases.[14][15] By blocking the ATP-binding site of oncogenic kinases, these inhibitors can halt downstream signaling, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[1][14]

Conceptual Signaling Pathway Diagram

Caption: Potential mechanism of action via kinase inhibition.

References

- 1. benchchem.com [benchchem.com]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | C11H12N2O2S | CID 332397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. d-nb.info [d-nb.info]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

The Core Mechanism of Action of 2-Aminothiazole Derivatives in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous anti-cancer agents, including the FDA-approved drug Dasatinib.[1][2] This technical guide delves into the core mechanisms through which 2-aminothiazole derivatives exert their cytotoxic effects on cancer cells, providing a comprehensive overview of the latest research findings, detailed experimental protocols, and a summary of quantitative data to aid in the development of next-generation cancer therapeutics.

Introduction to 2-Aminothiazole Derivatives in Oncology

2-aminothiazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in oncology research due to their wide range of pharmacological activities.[3][4] These compounds have demonstrated potent efficacy against various human cancer cell lines, including those of the breast, lung, colon, leukemia, and central nervous system.[1][2] Their anti-cancer properties stem from their ability to modulate a variety of cellular processes, primarily by inducing programmed cell death (apoptosis), causing cell cycle arrest, and inhibiting key signaling pathways crucial for cancer cell proliferation and survival.[5]

Core Mechanisms of Action

The anticancer activity of 2-aminothiazole derivatives is multifaceted, involving several key mechanisms that often work in concert to suppress tumor growth.

Induction of Apoptosis

A primary mechanism by which 2-aminothiazole derivatives eliminate cancer cells is through the induction of apoptosis. This programmed cell death is triggered through both the intrinsic (mitochondrial) and extrinsic pathways.

-

Modulation of Bcl-2 Family Proteins: Many 2-aminothiazole derivatives have been shown to alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, they can downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate the expression of pro-apoptotic proteins such as Bax.[1][5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.

-

Caspase Activation: The released cytochrome c activates a cascade of caspases, which are the executioners of apoptosis. 2-aminothiazole derivatives have been observed to induce the cleavage and activation of key caspases, including caspase-3 and caspase-9.[1][6] Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological changes of apoptosis. Some derivatives have also been shown to induce the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[6]

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]

The Expanding Therapeutic Landscape of Novel Thiazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, continues to be a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] Its versatile structure allows for extensive functionalization, leading to the development of novel derivatives with potent and selective therapeutic properties.[1][4] This technical guide provides an in-depth overview of recent advancements in the biological evaluation of novel thiazole compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory activities. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and drug development in this promising area.

Anticancer Activity of Novel Thiazole Derivatives

Thiazole-containing compounds have emerged as a significant class of anticancer agents, with several derivatives demonstrating potent cytotoxicity against a range of cancer cell lines.[5][6] The mechanisms of action are diverse, often involving the inhibition of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[7][8]

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic activity of recently developed thiazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

Table 1: Cytotoxic Activity of Thiazole Derivatives Against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| 5b | MCF-7 (Breast) | 0.48 ± 0.03 | |

| A549 (Lung) | 0.97 ± 0.13 | [9] | |

| 5d | HepG2 (Liver) | 0.3 | |

| 5e | HepG2 (Liver) | 0.4 | [10] |

| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [11] |

| HepG2 (Liver) | 7.26 ± 0.44 | [11] | |

| 3b | PI3Kα | 0.086 ± 0.005 | [12] |

| mTOR | 0.221 ± 0.014 | [12] | |

| Compound 6 | C6 (Glioma) | 3.83 ± 0.76 µg/mL | [13] |

| A549 (Lung) | 12.0 ± 1.73 µg/mL | [13] | |

| 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | [14] |

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Key Signaling Pathways Targeted by Anticancer Thiazoles

Several critical signaling pathways are modulated by these novel thiazole compounds. Understanding these pathways is crucial for rational drug design and for identifying potential biomarkers for patient stratification.

One of the most frequently targeted pathways is the PI3K/Akt/mTOR pathway , which is a central regulator of cell growth, proliferation, and survival.[7] Thiazole derivatives have been developed as potent inhibitors of key kinases within this pathway, such as PI3Kα and mTOR.[12]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by novel thiazole compounds.

Another important target is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overexpression of EGFR is common in various cancers, leading to uncontrolled cell growth.[15] Novel thiazole derivatives have shown promise as EGFR inhibitors.[14][15]

Caption: Thiazole derivatives as inhibitors of the EGFR signaling pathway.

Experimental Protocols: Anticancer Activity

MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[11][16]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the thiazole compounds (typically ranging from 0.01 to 100 µM) and incubated for a further 24-72 hours. A vehicle control (e.g., DMSO) is also included.[16][17]

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent, such as DMSO or isopropanol.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial and Antifungal Activity of Novel Thiazole Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Thiazole derivatives have shown significant promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[18][19]

Quantitative Antimicrobial and Antifungal Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Table 2: Antimicrobial and Antifungal Activity of Thiazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 5e | B. subtilis | 15.6 | [18] |

| S. aureus | 15.6 | [18] | |

| 5h | E. coli | 31.25 | [18] |

| B. subtilis | 31.25 | [18] | |

| Thiazole Derivative | C. albicans | 0.008–7.81 | [20] |

| ER-30346 | Pathogenic Fungi | Potent in vitro activity | [21] |

| 43a | S. aureus | 16.1 µM | [19] |

| E. coli | 16.1 µM | [19] | |

| 37c | Bacteria | 46.9 - 93.7 | [19] |

| Fungi | 5.8 - 7.8 | [19] |

Mechanism of Action: Antifungal Thiazoles

Many azole antifungals, including thiazole derivatives, function by inhibiting the enzyme cytochrome P450 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[22] Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and disruption of membrane integrity, ultimately resulting in fungal cell death.[22]

Caption: Mechanism of action of thiazole antifungals via inhibition of ergosterol biosynthesis.

Experimental Protocols: Antimicrobial Activity

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of antimicrobial agents.[23]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 × 10⁵ CFU/mL.

-

Serial Dilution of Compounds: The thiazole compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without compound) and a negative control (broth without microorganism) are included.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity of Novel Thiazole Derivatives

Chronic inflammation is a key pathological feature of numerous diseases. Thiazole derivatives have been investigated for their anti-inflammatory properties, with several compounds demonstrating significant activity in preclinical models.[24]

Quantitative Anti-inflammatory Activity Data

The carrageenan-induced rat paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.

Table 3: Anti-inflammatory Activity of Thiazole Derivatives in the Carrageenan-Induced Rat Paw Edema Model

| Compound | Dose | Inhibition of Edema (%) | Time Point (hours) | Reference |

| 3c | - | up to 44 | - | [24] |

| 3d | - | up to 41 | - | [24] |

| Benzothiazole Acetamides | - | 88 - 95 (of standard) | - | [25] |

Experimental Protocols: Anti-inflammatory Activity

Carrageenan-Induced Rat Paw Edema Assay

This in vivo model is used to evaluate the anti-inflammatory activity of compounds.[24]

-

Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: The test thiazole compounds are administered orally or intraperitoneally to the rats at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin or Nimesulide).[24]

-

Induction of Inflammation: After a set period (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Paw Volume: The paw volume is measured at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Conclusion

The thiazole nucleus remains a highly privileged scaffold in the design and development of novel therapeutic agents. The compounds highlighted in this guide demonstrate the significant potential of thiazole derivatives as anticancer, antimicrobial, and anti-inflammatory agents. The provided quantitative data, mechanistic insights, and detailed experimental protocols offer a valuable resource for researchers in the field. Further optimization of these lead compounds, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, is anticipated to yield next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action … [ouci.dntb.gov.ua]

- 6. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies [pubmed.ncbi.nlm.nih.gov]

- 8. Thiazole in the targeted anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jptcp.com [jptcp.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. jchemrev.com [jchemrev.com]

- 20. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and antifungal activity of novel thiazole-containing triazole antifungals. II. Optically active ER-30346 and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 25. researchgate.net [researchgate.net]

The Structural Blueprint for Activity: A Deep Dive into 4-Phenyl-1,3-thiazol-2-amine Analogs

A Technical Guide for Researchers and Drug Development Professionals

The 4-phenyl-1,3-thiazol-2-amine core is a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this versatile molecular framework, with a focus on its applications in oncology, infectious diseases, and inflammatory conditions. Detailed experimental protocols and visual representations of key biological pathways and experimental workflows are presented to facilitate further research and development in this promising area.

Anticancer Activity: Targeting Cellular Proliferation

Derivatives of 4-phenyl-1,3-thiazol-2-amine have demonstrated significant potential as anticancer agents, primarily through the inhibition of crucial cellular targets like tubulin and various kinases.

Tubulin Polymerization Inhibition

A notable series of N,4-diaryl-1,3-thiazol-2-amines has been investigated for their ability to inhibit tubulin polymerization, a critical process for cell division. The SAR studies reveal that substitutions on the N-phenyl ring and the 4-phenyl ring play a crucial role in determining the antiproliferative activity.

Table 1: Antiproliferative Activity of N,4-diaryl-1,3-thiazol-2-amine Analogs against Cancer Cell Lines

| Compound | R1 (N-phenyl) | R2 (4-phenyl) | SGC-7901 IC50 (μM) | MGC-803 IC50 (μM) | Bcap-37 IC50 (μM) |

| 10s | 2,4-dimethoxy | 4-methoxy | 0.36 | 0.42 | 0.86 |

| 10u | 2,4-dimethoxy, N-methyl | 4-methoxy | > 40 | > 40 | > 40 |

| 10v | 2,4-dimethoxy, N-acetyl | 4-methoxy | 15.23 | 19.85 | 26.41 |

Data compiled from a study on N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors.[1]

The data clearly indicates that the presence of a free amine at the thiazole C2 position is essential for potent activity. N-alkylation (10u) or N-acylation (10v) leads to a dramatic decrease in antiproliferative effects compared to the unsubstituted analog (10s).[1] The most potent compound, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s), was found to bind to the colchicine binding site of tubulin, leading to cell cycle arrest at the G2/M phase.[1]

Kinase Inhibition

The 4-phenyl-1,3-thiazol-2-amine scaffold has also been successfully employed in the development of potent kinase inhibitors, targeting enzymes such as Aurora kinases and p38 MAP kinase, which are often dysregulated in cancer.

For instance, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora A and B kinases.[2] A key finding from these studies was that a substituent at the para-position of the aniline ring was crucial for potent and selective Aurora kinase inhibition.[2] One of the lead compounds from this series, CYC116, demonstrated oral bioavailability and anticancer activity.[2]

In a separate study, a series of 4-phenyl-5-pyridyl-1,3-thiazole analogues were identified as potent inhibitors of p38 MAP kinase, a key regulator of pro-inflammatory cytokine production.[3] Optimization of these compounds for their ADME (absorption, distribution, metabolism, and elimination) profiles led to the identification of orally active candidates that effectively blocked the in vivo production of TNF-α.[3]

Antimicrobial and Antiprotozoal Activity

The versatility of the 4-phenyl-1,3-thiazol-2-amine scaffold extends to the development of agents against microbial and protozoal infections.

A variety of derivatives have been synthesized and screened for their antibacterial and antifungal activities.[4][5] For example, a series of 2-[2′-{2″-aryl-4-oxo-1,3-thiazolidene}-acetylamino]-4-phenyl-1,3-thiazoles were synthesized and evaluated for their antimicrobial properties.[4]

Furthermore, 4-phenyl-1,3-thiazol-2-amines have been investigated as potential scaffolds for new antileishmanial agents.[6] In a study screening eight such compounds against Leishmania amazonensis, four exhibited significant anti-promastigote activity with good selectivity indexes.[6] A parabolic correlation was observed between the lipophilicity (CLogP) and the antileishmanial activity, suggesting that this physicochemical property is a key determinant for biological efficacy in this series.[6]

Table 2: Antileishmanial Activity of 4-Phenyl-1,3-thiazol-2-amine Analogs

| Compound | R (4-phenyl) | IC50 (μM) vs. L. amazonensis | Selectivity Index (SI) |

| 3 | 4-Chloro | 46.63 | 26.11 |

| 4 | 4-Bromo | 53.12 | 4.80 |

| 6 | 4-Nitro | 20.78 | 5.69 |

Data from a study on 4-phenyl-1,3-thiazol-2-amines as antileishmanial agents.[6]

Experimental Protocols

General Synthesis of 2-Amino-4-phenyl-1,3-thiazole Derivatives

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 4-phenyl-1,3-thiazol-2-amine core.

Procedure:

-

Synthesis of α-bromoacetophenone: A substituted acetophenone is brominated, typically using bromine in a suitable solvent like acetic acid or chloroform, to yield the corresponding α-bromoacetophenone.

-

Cyclocondensation: The α-bromoacetophenone is then reacted with a substituted thiourea in a solvent such as ethanol. The reaction mixture is typically refluxed to facilitate the cyclocondensation, leading to the formation of the 2-amino-4-phenyl-1,3-thiazole derivative.[7][8]

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity of potential medicinal agents.

Procedure:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion

The 4-phenyl-1,3-thiazol-2-amine scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The SAR studies highlighted in this guide underscore the importance of systematic structural modifications to optimize biological activity against a range of targets. The detailed experimental protocols and workflow diagrams provide a practical framework for researchers to build upon this knowledge and advance the development of new drugs based on this versatile heterocyclic core. Future efforts in this area will likely focus on further refining the selectivity and pharmacokinetic properties of these promising compounds to translate their potent in vitro activities into clinical success.

References

- 1. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In Vitro Anticancer Evaluation of 2-Aminothiazole Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] This technical guide provides a comprehensive overview of the in vitro evaluation of 2-aminothiazole analogs as anticancer agents, detailing their cytotoxic activities, underlying mechanisms of action, and the experimental methodologies for their assessment.

Data Presentation: Cytotoxic Activity of 2-Aminothiazole Analogs

A substantial body of research has demonstrated the potent cytotoxic effects of 2-aminothiazole derivatives across a wide spectrum of human cancer cell lines.[2] The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this anti-proliferative activity. The following table summarizes the in vitro cytotoxicity of selected 2-aminothiazole derivatives.

| Compound/Derivative | Cancer Cell Line | IC50 Value |

| Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide) | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM[2][3] |

| A549 (Lung Cancer) | Strong antiproliferative activity[2][3] | |

| Compound 20 | H1299 (Lung Cancer) | 4.89 µM[3] |

| SHG-44 (Glioma) | 4.03 µM[3] | |

| TH-39 | K562 (Leukemia) | 0.78 µM[3] |

| Compounds 23 and 24 | HepG2 (Liver Cancer) | 0.51 mM and 0.57 mM[3] |

| PC12 (Pheochromocytoma) | 0.309 mM and 0.298 mM[3] | |

| Amide-functionalized aminothiazole-benzazole analog 6b | MCF-7 (Breast Cancer) | 17.2 ± 1.9 μM |

| A549 (Lung Cancer) | 19.0 ± 3.2 μM | |

| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea (88) | HS 578T (Breast Cancer) | 0.8 µM[4] |

| N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl) propanamide (31) | - | Potent inhibitory effect on KPNB1 and anticancer activity[4] |

| Compound 1 (a 2-aminothiazole derivative) | SK-OV3 and HeLa | Nanomolar concentration range[5] |

Core Mechanisms of Anticancer Activity

The anticancer activity of 2-aminothiazole derivatives is primarily attributed to their ability to induce apoptosis and cause cell cycle arrest.[2]

Induction of Apoptosis

Numerous studies have confirmed that 2-aminothiazole derivatives can trigger programmed cell death in cancer cells.[2] A key mechanism involves the modulation of the Bcl-2 family of proteins, leading to the initiation of the intrinsic apoptotic pathway. Certain derivatives have been shown to down-regulate the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax.[3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of caspases, such as caspase-3 and caspase-9.[6] Activated caspase-3 then cleaves essential cellular substrates, including poly(ADP-ribose) polymerase (PARP), resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[6][7]

Caption: Intrinsic pathway of apoptosis induced by 2-aminothiazole derivatives.

Cell Cycle Arrest

In addition to inducing apoptosis, 2-aminothiazole derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.[2] Flow cytometry analysis has revealed that these compounds can cause cell cycle arrest at the G0/G1 or G2/M phases, preventing cells from progressing through the division cycle.[3][5] For instance, some derivatives have been shown to induce G0/G1 arrest in K562 leukemia cells, while others cause G2/M arrest in various cancer cell lines.[3][5] This arrest is often associated with the modulation of key cell cycle regulatory proteins.

Caption: Cell cycle arrest at G0/G1 and G2/M phases by 2-aminothiazole analogs.

Experimental Protocols

A generalized workflow for the in vitro anticancer evaluation of 2-aminothiazole derivatives is outlined below, followed by detailed protocols for key experiments.

Caption: General experimental workflow for in vitro anticancer evaluation.

MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability and proliferation.[8]

Materials:

-

96-well plates

-

Cancer cell lines

-

Appropriate cell culture medium with fetal bovine serum (FBS) and antibiotics

-

2-aminothiazole derivatives (test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, and 2% (v/v) glacial acetic acid, pH 4.7)[9]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[8]

-

Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives and a positive control (a known anticancer drug) and incubate for a specified period (e.g., 24, 48, or 72 hours).[8][10]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[9]

-

Incubation: Incubate the plate for 1 to 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[9][10]

-

Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Mix thoroughly to ensure complete solubilization.[9]

-

Absorbance Measurement: Record the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm should be used.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the untreated control. The IC50 value can then be determined from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

RNase A solution (100 µg/mL, DNase free)[11]

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[11]

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the treated and untreated cells and centrifuge at 1200 rpm for 5 minutes.[11]

-

Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.[11]

-

Washing: Centrifuge the fixed cells at 2000 rpm for 5 minutes, discard the supernatant, and resuspend the cells in 1 mL of PBS. Repeat the wash step.[11]

-

RNase Treatment: Add 100 µL of RNase A solution and incubate at room temperature for 5 minutes to remove RNA.[11]

-

PI Staining: Add 400 µL of PI staining solution and incubate for 5 to 10 minutes at room temperature, protected from light.[11]

-

Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the single-cell population and analyze the DNA content based on the PI fluorescence intensity.[11]

-

Data Analysis: Use appropriate software to model the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as Bcl-2, Bax, and cleaved caspases.[12]

Materials:

-

Treated and untreated cell lysates

-

Protein electrophoresis equipment (SDS-PAGE)

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse the treated and untreated cells and determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins based on their molecular weight by running the lysates on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer for at least 1 hour to prevent non-specific antibody binding.[12]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[12]

-

Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. The detection of an 89 kDa fragment of PARP is a recognized marker of apoptotic signaling.[7] The ratio of pro- to anti-apoptotic proteins can provide insights into the signaling pathways involved.[12]

References

- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 2. benchchem.com [benchchem.com]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ukrbiochemjournal.org [ukrbiochemjournal.org]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. benchchem.com [benchchem.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. wp.uthscsa.edu [wp.uthscsa.edu]

- 12. Apoptosis western blot guide | Abcam [abcam.com]

An In-depth Technical Guide on the Physicochemical Properties of 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine

Introduction

4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine is a heterocyclic organic compound featuring a thiazole ring substituted with a 3,4-dimethoxyphenyl group and an amine group.[1] Thiazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][2] The presence of the dimethoxyphenyl group can influence the molecule's solubility, reactivity, and interactions with biological targets.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, relevant experimental protocols, and its biological context for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These parameters are crucial for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂N₂O₂S | [1][3][4] |

| Molecular Weight | 236.29 g/mol | [3][4] |

| IUPAC Name | This compound | [3] |

| CAS Number | 51837-85-5 | [3][4] |

| Monoisotopic Mass | 236.06194880 Da | [3] |

| Predicted XLogP3 | 2.2 | [3][5] |

| Hydrogen Bond Donors | 1 (from the amine group) | [3] |

| Hydrogen Bond Acceptors | 4 (2 oxygen, 2 nitrogen atoms) | [3] |

| Rotatable Bond Count | 3 | [3] |

| Polar Surface Area (PSA) | 85.6 Ų | [3] |

| Predicted Boiling Point | 394.6 °C | [6] |

| Predicted Density | 1.258 g/cm³ | [6] |

| Predicted Refractive Index | 1.608 | [6] |

| Predicted Flash Point | 192.5 °C | [6] |

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and characterization of this compound. Below are representative protocols for its synthesis and the determination of a key physicochemical parameter.

Synthesis via Hantzsch Thiazole Synthesis

A common and established method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This protocol involves the reaction of an α-haloketone with a thiourea derivative.

Workflow for Hantzsch Thiazole Synthesis

References

- 1. CAS 51837-85-5: this compound [cymitquimica.com]

- 2. Synthesis and Physicochemical Characterization of Novel Dicyclopropyl-Thiazole Compounds as Nontoxic and Promising Antifungals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C11H12N2O2S | CID 332397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. PubChemLite - this compound (C11H12N2O2S) [pubchemlite.lcsb.uni.lu]

- 6. echemi.com [echemi.com]

Spectroscopic analysis (NMR, IR, Mass Spec) of synthesized thiazole derivatives

An In-depth Technical Guide to the Spectroscopic Analysis of Synthesized Thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3][4][5][6] The precise synthesis and characterization of these derivatives are paramount for the development of new therapeutic agents.[2] This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate the structure of newly synthesized thiazole compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules.[7] For thiazole derivatives, both ¹H and ¹³C NMR provide invaluable information about the substitution pattern and electronic environment of the heterocyclic ring.[8][9]

¹H NMR Spectroscopy

Proton NMR spectra reveal the chemical environment of hydrogen atoms. The chemical shifts (δ) of protons on the thiazole ring are highly dependent on their position and the nature of the substituents.

-

H-2 Proton: Typically resonates downfield due to the influence of the adjacent electronegative nitrogen and sulfur atoms.

-

H-4 Proton: Its chemical shift is influenced by substituents at positions 2 and 5.

-

H-5 Proton: Generally the most upfield of the ring protons, its position is sensitive to adjacent substituents.[10]

¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the thiazole ring carbons are also characteristic:

-

C-2 Carbon: Often appears significantly downfield, influenced by both heteroatoms.

-

C-4 Carbon: Resonates at a higher field than C-2.

-

C-5 Carbon: Typically the most upfield of the ring carbons.[11]

Quantitative NMR Data for Thiazole Derivatives

The following table summarizes typical chemical shift ranges for the thiazole nucleus. Note that these values can vary significantly based on solvent and substituent effects.

| Nucleus | Position | Typical Chemical Shift (δ, ppm) |

| ¹H | H-2 | 8.5 - 9.0 |

| ¹H | H-4 | 7.8 - 8.2 |

| ¹H | H-5 | 7.2 - 7.6 |

| ¹³C | C-2 | 150 - 170 |

| ¹³C | C-4 | 130 - 145 |

| ¹³C | C-5 | 105 - 125 |

Experimental Protocol: NMR Analysis

This protocol outlines the standard procedure for acquiring NMR spectra for a purified solid thiazole derivative.[7][12]

-

Sample Preparation: Accurately weigh 5-10 mg of the purified thiazole derivative and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[7] Ensure the sample is fully dissolved.

-

Instrumentation Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical Parameters: Set the spectral width to 0-12 ppm, acquisition time to 2-4 seconds, and relaxation delay to 1-5 seconds to ensure full relaxation of protons.[7]

-

The number of scans should be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical Parameters: Set the spectral width to 0-200 ppm, acquisition time to 1-2 seconds, and relaxation delay to 2-5 seconds.[7]

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[13]

-

Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to assign signals to specific protons in the molecule.[14] Assign the signals in the ¹³C NMR spectrum. For complex structures, 2D NMR experiments like COSY and HSQC may be necessary for unambiguous assignment.[15]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[7]

Characteristic Vibrational Frequencies

For thiazole derivatives, IR spectroscopy can confirm the presence of the thiazole ring and identify various substituents.

-

Thiazole Ring Vibrations: The skeletal vibrations of the thiazole ring typically appear in the fingerprint region (1650-700 cm⁻¹). Key bands include C=N stretching, C=C stretching, and C-S stretching.[16][17]

-

Substituent Vibrations: Other functional groups attached to the ring will have their own characteristic absorption bands (e.g., C=O stretch for ketones/amides, N-H stretch for amines).

Quantitative IR Data for Thiazole Derivatives

The following table summarizes key IR absorption bands characteristic of the thiazole core structure.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C=N Stretching | 1620 - 1500 | Medium to Strong |

| C=C Stretching (ring) | 1550 - 1450 | Medium to Strong |

| C-H Stretching (aromatic) | 3110 - 3050 | Weak to Medium |

| Ring Skeletal Vibrations | 1450 - 1000 | Multiple, variable |

| C-S Stretching | 800 - 700 | Weak to Medium |

Source: Data compiled from multiple spectroscopic studies of thiazole derivatives.[16][18]

Experimental Protocols: IR Analysis

For solid samples, the KBr pellet and thin solid film methods are most common.

Protocol A: KBr Pellet Method [19]

-

Grinding: Finely grind 1-2 mg of the solid thiazole derivative using an agate mortar and pestle.

-

Mixing: Add 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the ground sample and mix thoroughly until a homogeneous powder is obtained.[19]

-

Pellet Formation: Place the mixture into a pellet die and apply high pressure (typically several tons) using a hydraulic press to form a thin, transparent, or translucent pellet.[19]

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the 4000-400 cm⁻¹ range.[7]

Protocol B: Thin Solid Film Method [20]

-

Dissolution: Dissolve a small amount (approx. 50 mg) of the solid sample in a few drops of a suitable volatile solvent (e.g., methylene chloride or acetone).

-

Film Casting: Place a single drop of this solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[20]

-

Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[20]

-

Analysis: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.[7]

Fragmentation Patterns of Thiazole Derivatives

Under electron impact (EI) ionization, thiazole derivatives undergo characteristic fragmentation. Understanding these pathways is crucial for structural confirmation.

-

Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule provides the molecular weight.

-

Key Fragmentations: A common pathway involves the cleavage of the thiazole ring. The loss of a nitrogen molecule (N₂) is a characteristic fragmentation for some related heterocyclic systems.[21] Other fragmentations include the loss of substituents and cleavage of the C-S bonds.[22][23] The specific fragmentation pattern can serve as a fingerprint for a particular thiazole derivative.[24]

Common Mass Spectral Fragments

| Fragmentation Process | Description |

| [M]⁺ | Molecular ion, provides the molecular weight of the compound. |

| Ring Cleavage | Fragmentation of the thiazole ring into smaller charged species. |

| Loss of Substituents | Cleavage of bonds between the ring and its substituents (e.g., loss of an alkyl or aryl group). |

| [M-HCN]⁺ | Loss of a hydrogen cyanide molecule from the ring. |

| [M-C₂H₂S]⁺ | Loss of a thioacetylene fragment, indicative of ring rupture. |

Note: The specific fragments observed depend heavily on the compound's structure and the ionization method used.[22][25]

Experimental Protocol: Direct Infusion MS

Direct infusion is a simple method for introducing a pure, dissolved sample directly into the mass spectrometer, which is useful when chromatographic separation is not required.[26][27]

-

Sample Preparation: Prepare a dilute solution of the purified thiazole derivative (typically 1-10 µg/mL) in a volatile, mass spectrometry-compatible solvent (e.g., acetonitrile or methanol, often with 0.1% formic acid for positive ionization mode).

-

Infusion Setup: Load the sample solution into a syringe and place it in a syringe pump.[26]

-

Direct Infusion: Connect the syringe to the mass spectrometer's ion source (e.g., electrospray ionization, ESI) via a capillary. Infuse the sample at a constant, low flow rate (e.g., 1-10 µL/min).[28]

-

Data Acquisition: Acquire the mass spectrum over the desired m/z range. For accurate mass measurements and elemental composition determination, a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap analyzer is recommended.[7]

-

Tandem MS (MS/MS): To study fragmentation, select the molecular ion peak ([M+H]⁺ or M⁺) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

Visualized Workflows

Diagrams created with Graphviz illustrate the logical flow of spectroscopic analysis in the characterization of thiazole derivatives.

Caption: General workflow for spectroscopic analysis of a synthesized compound.

Caption: Logical flow for integrating multi-spectroscopic data.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. nbinno.com [nbinno.com]

- 3. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 10. modgraph.co.uk [modgraph.co.uk]

- 11. asianpubs.org [asianpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. azooptics.com [azooptics.com]

- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. researchgate.net [researchgate.net]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. drawellanalytical.com [drawellanalytical.com]

- 20. orgchemboulder.com [orgchemboulder.com]

- 21. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. article.sapub.org [article.sapub.org]

- 24. [PDF] Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. | Semantic Scholar [semanticscholar.org]

- 25. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]

- 26. m.youtube.com [m.youtube.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

The Rise of 2-Aminothiazoles: A Technical Guide to Their Discovery as Potent Kinase Inhibitors

For Immediate Release

In the landscape of modern drug discovery, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and immunology. Among the privileged scaffolds that have emerged, the 2-aminothiazole core has proven to be a remarkably versatile template for the design of novel kinase inhibitors. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of 2-aminothiazole derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

The 2-aminothiazole scaffold has been successfully employed to generate inhibitors against a range of critical kinase targets, including Cyclin-Dependent Kinases (CDKs), Aurora kinases, Src family kinases, and Bruton's tyrosine kinase (BTK). Notably, this chemical moiety is a key component of several clinically approved drugs and late-stage clinical candidates, underscoring its significance in medicinal chemistry.

This guide will delve into the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds, present detailed experimental protocols for their evaluation, and visualize the intricate signaling pathways they modulate.

Data Presentation: Inhibitory Activities of 2-Aminothiazole Derivatives

The following tables summarize the quantitative data for exemplary 2-aminothiazole derivatives against various kinase targets, providing a comparative overview of their potency.

Table 1: Inhibition of Cyclin-Dependent Kinase 2 (CDK2) by 2-Aminothiazole Derivatives

| Compound | Target | IC50 (nM) | Cell-Based Activity | Reference |

| Compound 14 | CDK2 | 1-10 | Induces apoptosis in A2780 ovarian carcinoma cells | [1][2][3] |

| SNS-032 (BMS-387032) | CDK2/cycE | 48 | Antiproliferative activity in A2780 cells (IC50 = 95 nM) | [4] |

| Compound 4 | CDK2 | 20 | --- | [5] |

| N-(5-Bromo-1,3-thiazol-2-yl)butanamide | CDK2 | 808 | --- | [5] |

Table 2: Inhibition of Aurora Kinases by 2-Aminothiazole Derivatives

| Compound | Target | IC50 (nM) | Cellular Effect | Reference |

| Unspecified Aminothiazole | Aurora A | Not specified | Decreased histone H3 serine 10 phosphorylation | [6][7][8] |

| Cefixime | GSK3b | 2550 | Favorable docking scores | [9] |

Table 3: Inhibition of Src Family Kinases by 2-Aminothiazole Derivatives

| Compound | Target | IC50 (nM) | In Vivo Efficacy | Reference |

| Dasatinib (BMS-354825) | Pan-Src | Subnanomolar to nanomolar | Currently in clinical trials for CML | [10] |

| Compound 12m | Pan-Src | Nanomolar to subnanomolar | ED50 ~5 mg/kg (inhibiting IL-2 ex vivo in mice) | [10][11] |

Table 4: Allosteric Modulation of Casein Kinase 2 (CK2) by 2-Aminothiazole Derivatives

| Compound | Target | IC50 (µM) | Mechanism of Action | Reference |

| Compound 1 | CK2α | 27.7 | Non-ATP competitive | [12] |

| Compound 7 | CK2α | 3.4 | Allosteric inhibition | [12][13] |

| Compound 27 | CK2α | 0.6 | Allosteric, induces apoptosis in 786-O cells (EC50 = 5 µM) | [14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following section outlines key experimental protocols employed in the characterization of 2-aminothiazole kinase inhibitors.

Protocol 1: General Kinase Inhibition Assay (Radiometric)

This protocol describes a standard method for determining the in vitro inhibitory activity of a compound against a specific protein kinase.

Materials:

-

Recombinant human kinase (e.g., CK2α)

-

Specific peptide substrate

-

[γ-³²P]ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Test compound (2-aminothiazole derivative) dissolved in DMSO

-

Positive control inhibitor

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the kinase, peptide substrate, and kinase assay buffer.

-

Add the test compound or positive control to the respective wells. A no-inhibitor control (DMSO only) should be included.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a 96-well filter plate and wash to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[12]

Protocol 2: Cellular Proliferation Assay (e.g., MTS Assay)

This protocol is used to assess the effect of 2-aminothiazole derivatives on the proliferation of cancer cell lines.

Materials:

-

Human cancer cell line (e.g., A2780 ovarian carcinoma)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound (2-aminothiazole derivative) dissolved in DMSO

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well clear-bottom cell culture plates

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).

-

Add the MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 3: In Vivo Efficacy Study (Murine Tumor Model)

This protocol outlines a general procedure for evaluating the antitumor activity of a 2-aminothiazole derivative in a mouse model.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Human tumor cells for implantation

-

Test compound formulated for oral or intravenous administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant human tumor cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the test compound or vehicle control to the mice according to a predetermined dosing schedule and route.

-

Measure the tumor volume using calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).[1]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the discovery and mechanism of action of 2-aminothiazole kinase inhibitors.

This technical guide serves as a comprehensive resource, consolidating key data and methodologies to facilitate further research and development in the promising field of 2-aminothiazole-based kinase inhibitors. The versatility of this scaffold, coupled with a deepening understanding of kinase biology, paves the way for the discovery of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchwithrutgers.com [researchwithrutgers.com]

- 3. audreyli.com [audreyli.com]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 10. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Preliminary Antimicrobial Screening of 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary antimicrobial screening of the novel compound 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine. Thiazole derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including potent antimicrobial effects against various pathogens.[1][2][3] This document outlines detailed experimental protocols for in vitro antimicrobial susceptibility testing, presents a framework for data interpretation, and explores potential mechanisms of action based on existing literature for related thiazole compounds. The guide is intended to serve as a foundational resource for researchers initiating antimicrobial drug discovery programs centered on this and similar chemical scaffolds.

Introduction

The rise of antimicrobial resistance necessitates the urgent discovery and development of new therapeutic agents with novel mechanisms of action. Thiazole-containing compounds represent a promising class of heterocycles with diverse pharmacological properties.[1][2] The this compound scaffold combines the established antimicrobial potential of the thiazole ring with the 3,4-dimethoxyphenyl moiety, a substitution pattern present in various biologically active molecules. This guide details the essential steps for a preliminary in vitro evaluation of its antimicrobial activity.

Synthesis of this compound

The synthesis of the title compound can be achieved through established synthetic routes for 2-aminothiazole derivatives. A common and efficient method is the Hantzsch thiazole synthesis. This involves the condensation reaction of an α-haloketone with a thiourea derivative.

General Synthetic Pathway:

Caption: General synthetic route for this compound.

Experimental Protocols for Antimicrobial Screening

A tiered approach is recommended for the preliminary antimicrobial screening of this compound. This typically begins with qualitative screening to identify any antimicrobial activity, followed by quantitative assays to determine the potency of the compound.

Microbial Strains

A panel of clinically relevant and standard reference strains of bacteria and fungi should be used. This panel should include:

-

Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

-

Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

-

Fungi: Candida albicans (e.g., ATCC 90028), Aspergillus niger (e.g., ATCC 16404)

Qualitative Antimicrobial Screening: Agar Disk Diffusion Method

The agar disk diffusion method is a widely used preliminary test to assess the antimicrobial activity of a compound.

Methodology:

-

Prepare a standardized inoculum of each microbial strain (e.g., 0.5 McFarland standard).

-

Evenly spread the microbial suspension onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).

-

Impregnate sterile filter paper disks (6 mm in diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

-

Place the impregnated disks onto the surface of the inoculated agar plates.

-

Include positive control disks (containing a standard antibiotic like ciprofloxacin for bacteria and fluconazole for fungi) and a negative control disk (containing only the solvent).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

Measure the diameter of the zone of inhibition (in mm) around each disk.

Quantitative Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Methodology:

-

Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Add a standardized inoculum of the microbial strain to each well.

-